3,5,6-Trichloropyridin-2-amine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry Research

Halogenated pyridines are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of functional molecules. nih.gov They are particularly prevalent in the creation of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govacs.orgnih.gov The carbon-halogen bond within these structures is a key functional group, enabling a variety of subsequent chemical transformations with precise regional control. nih.gov

The synthesis of halopyridines, however, presents unique challenges. The pyridine ring is an electron-deficient π-system, which makes it less reactive towards common electrophilic aromatic substitution (EAS) reactions that are typically used for halogenating other aromatic compounds. nih.gov Consequently, halogenating pyridines often requires harsh reaction conditions and the scope of these methods can be limited. nih.gov This has driven significant research into developing new, more versatile, and selective methods for pyridine halogenation. nih.govacs.org Strategies have been developed that involve the use of pyridine N-oxides or the installation of activating groups to facilitate halogenation at specific positions on the pyridine ring. nih.gov The development of broadly applicable pyridine halogenation methods is essential for accessing important synthetic intermediates. nih.gov

Overview of Structural Features and Potential Research Avenues for 3,5,6-Trichloropyridin-2-amine (B1524195)

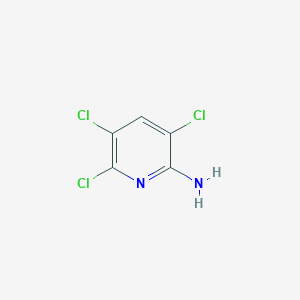

This compound is a polychlorinated aminopyridine derivative. Its structure consists of a pyridine ring substituted with an amine group (-NH₂) at the 2-position and chlorine atoms at the 3, 5, and 6 positions. The presence of multiple chlorine atoms significantly influences the molecule's electronic properties and reactivity. This trichlorinated structure is expected to enhance its lipophilicity, a property that can improve a compound's ability to penetrate biological membranes. smolecule.com

The combination of the amine group and the three chlorine substituents on the pyridine core makes this compound a versatile scaffold for further chemical synthesis. Potential research avenues for this compound are suggested by studies on structurally similar molecules. For instance, derivatives of the related compound 3,5,6-trichloropyridine-2-ol have been synthesized and investigated for their antimicrobial properties. asianpubs.orgresearchgate.net Similarly, other chlorinated pyridine derivatives have shown cytotoxic effects against various cell lines and are utilized as versatile building blocks in creating arylpyridines and other heterocyclic compounds. The use of related trichloropyridine structures in creating coordination polymers for applications in materials science also suggests a potential research direction. researchgate.net Furthermore, isomers like 2,4,6-trichloropyridin-3-amine (B1601043) are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, indicating a similar potential for this compound as a key building block in medicinal and agricultural chemistry. lookchem.com

Table 1: Chemical Properties of this compound Data sourced from Fluorochem fluorochem.co.uk

| Property | Value |

|---|---|

| CAS Number | 1378670-79-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₃Cl₃N₂ |

| Molecular Weight | 197.44 g/mol |

| Canonical SMILES | Nc1nc(Cl)c(Cl)cc1Cl |

| InChI | InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |

Historical Perspective on Related Trichloropyridine Derivatives in Academic Study

The academic and industrial interest in pyridine derivatives for biological applications has a long history, with early research in the 1900s identifying growth-inhibitory actions in naturally occurring pyridine compounds. vt.edu The development of synthetic chlorinated pyridine derivatives, particularly for agricultural applications, gained momentum in the mid-20th century.

A notable example is Picloram (4-amino-3,5,6-trichloropicolinic acid), a systemic herbicide developed by Dow Chemical Company and first registered for use in the United States in 1964. vt.edu Another significant related compound is the herbicide Triclopyr (B129103), which is chemically [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid. wikipedia.org Formulations of Triclopyr were first registered in the U.S. in 1979 for controlling broadleaf weeds and woody plants in non-crop and forestry areas. wikipedia.org

The synthesis of the core structure of these molecules, the trichloropyridinol ring, has also been a subject of historical academic and patent literature. Early methods for producing 3,5,6-trichloropyridin-2-ol often resulted in a mixture of products, including the undesired by-product 2,3,5,6-tetrachloropyridine (B1294921), which necessitated difficult separation steps. googleapis.com Later research focused on developing improved, multi-step processes that allowed for the separate execution of addition, cyclization, and aromatization reactions to produce 3,5,6-trichloropyridin-2-ol in higher yield and purity, avoiding the formation of tetrachloropyridine by-products. googleapis.com This evolution in synthetic strategy highlights the ongoing effort to refine the production of these important chemical intermediates.

Table 2: Related Trichloropyridine Compounds in Academic Research

| Compound Name | Primary Area of Study/Application |

|---|---|

| Picloram (4-Amino-3,5,6-trichloropicolinic acid) | Systemic herbicide for broadleaf weed control. vt.edu |

| Triclopyr ([(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid) | Systemic foliar herbicide and fungicide. wikipedia.org |

| 3,5,6-Trichloropyridin-2-ol | Key intermediate in chemical synthesis; derivatives studied for antimicrobial activity. asianpubs.orgresearchgate.netgoogleapis.com |

| 3,5,6-Trichloropyridine-2-oxyacetic acid | Used as a ligand in the synthesis of manganese coordination polymers. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPWUZFIHQBDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5,6 Trichloropyridin 2 Amine

Foundational Synthetic Routes to Aminopyridines and Halopyridines

The synthesis of complex substituted pyridines like 3,5,6-trichloropyridin-2-amine (B1524195) is built upon a bedrock of established reactions for creating the core aminopyridine and halopyridine structures.

Aminopyridines: The introduction of an amino group onto a pyridine (B92270) ring can be achieved through several classical methods. One common approach is the nucleophilic substitution of a leaving group, typically a halogen, on the pyridine ring with ammonia (B1221849) or an amine. kaust.edu.sa The reactivity of halopyridines towards nucleophilic substitution is highly dependent on the position of the halogen relative to the ring nitrogen. Another significant method is the Hofmann rearrangement of pyridine carboxamides, which converts an amide into a primary amine with one fewer carbon atom. google.com More contemporary methods include palladium-catalyzed amination reactions (Buchwald-Hartwig amination), which have broadened the scope and efficiency of aminopyridine synthesis. researchgate.net Additionally, multicomponent reactions have been developed as efficient, one-pot procedures for generating highly functionalized 2-aminopyridines from simple precursors. nih.gov

Halopyridines: The direct halogenation of pyridine is a fundamental route to halopyridines. High-temperature gas-phase chlorination of pyridine can yield a mixture of chlorinated pyridines, including tetrachloropyridines. google.com The conditions of these reactions, such as temperature and catalyst, are critical in determining the final product distribution. For instance, the chlorination of 2,6-dichloropyridine (B45657) can be controlled to produce 2,3,6-trichloropyridine (B1294687) in high yields. Nucleophilic substitution reactions on pyridine N-oxides followed by deoxygenation also provide a pathway to specific halopyridines. The development of these foundational methods has been crucial for providing the key intermediates required for more complex targets. mdpi.com

Development of Novel and Efficient Synthetic Pathways to this compound

Direct synthesis of this compound is not widely documented; instead, its formation is typically achieved through the functionalization of a key intermediate, 3,5,6-trichloropyridin-2-ol or its corresponding tetrachloro-precursor, 2,3,5,6-tetrachloropyridine (B1294921). The synthesis can therefore be viewed as a two-stage process.

Stage 1: Synthesis of the Trichloropyridine Core

Two primary routes have been established for synthesizing the chlorinated pyridine backbone.

Route B: Chlorination of Pyridine: An alternative pathway involves the high-temperature chlorination of pyridine to produce 2,3,5,6-tetrachloropyridine. google.comchembk.com This method often results in a mixture of chlorinated products, requiring separation of the desired tetrachloro-isomer. This isomer can then be selectively hydrolyzed to give 3,5,6-trichloropyridin-2-ol or used directly in the subsequent amination step. chembk.com

Stage 2: Amination to Form this compound

The final step is the introduction of the amine group at the C2 position. This is achieved via a nucleophilic aromatic substitution reaction on a suitable precursor, most commonly 2,3,5,6-tetrachloropyridine, which can be sourced from Route B or synthesized from the 3,5,6-trichloropyridin-2-ol produced in Route A.

The reaction involves treating 2,3,5,6-tetrachloropyridine with an ammonia source, such as aqueous or liquefied ammonia, under controlled temperature and pressure. The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it susceptible to nucleophilic attack and replacement by the amino group to yield the final product, this compound.

Regioselective Synthesis and Stereochemical Considerations (If Applicable)

Regioselectivity is a critical aspect of the synthesis of this compound, ensuring the correct placement of substituents on the pyridine ring.

In the synthesis of the key precursor, 3,5,6-trichloropyridin-2-ol, from trichloroacetyl chloride and acrylonitrile (B1666552), the regiochemistry is controlled by the mechanism of the cyclization reaction.

The most crucial regioselective step is the final amination of 2,3,5,6-tetrachloropyridine. The pyridine ring's nitrogen atom strongly influences the reactivity of the halogen substituents. The chlorine atoms at the C2 and C6 positions (α-positions) are the most activated towards nucleophilic attack due to electron withdrawal by the nitrogen. Since the C2 and C6 positions are electronically equivalent in 2,3,5,6-tetrachloropyridine, amination can occur at either site. Under appropriate conditions, monosubstitution is favored, leading to the formation of this compound. Studies on related polyhalopyridines show that nucleophilic substitution typically occurs preferentially at the 2- or 4-positions. acs.org In the absence of a C4 substituent, the C2/C6 positions are the primary sites of reaction.

Stereochemical Considerations: The target molecule, this compound, is a planar, achiral molecule. Therefore, stereochemical considerations are not applicable to its synthesis.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Efforts have been made to incorporate green chemistry principles into the synthesis of the precursors for this compound, aiming to reduce environmental impact and improve efficiency.

Another green strategy involves the use of more environmentally benign solvents. Research into Suzuki coupling reactions on related trichloropyridines has demonstrated the use of aqueous media, which significantly reduces reliance on volatile organic solvents. mdpi.com Furthermore, a thesis on the synthesis of sodium 3,5,6-trichloropyridin-2-olate highlights a route that utilizes waste mother liquor from chloroacetic acid production as a starting material, demonstrating a commitment to waste valorization and a circular economy. globethesis.com The recycling of unreacted ammonia in amination processes also represents a sustainable practice aimed at reducing waste and cost.

Optimization of Reaction Conditions and Isolation Techniques for this compound

Key parameters that have been optimized include the choice of catalyst, solvent, temperature, and pressure. The reaction between trichloroacetyl chloride and acrylonitrile is typically catalyzed by copper(I) chloride, with the catalyst amount being a critical factor. globethesis.com Solvents such as o-dichlorobenzene or perchloroethylene are often employed, and the reaction is frequently conducted at elevated temperatures (e.g., 140 °C) to ensure a reasonable reaction rate. globethesis.comgoogleapis.com The process can be run under atmospheric or elevated pressure, with pressure sometimes leading to side reactions if not properly controlled. acs.orgacs.org

The table below summarizes key findings from optimization studies for the synthesis of the 3,5,6-trichloropyridin-2-ol precursor.

| Parameter | Condition | Observation/Outcome | Reference |

| Starting Materials | Trichloroacetyl chloride, Acrylonitrile | Core reactants for the cyclization pathway. | globethesis.com |

| Catalyst | CuCl / Cu | A catalytic amount of CuCl (e.g., 2.64% of trichloroacetyl chloride mass) is effective. | globethesis.com |

| Solvent | o-dichlorobenzene | Used as a high-boiling solvent for the reaction. | globethesis.com |

| Temperature | 140 °C | Optimal temperature for the addition and cyclization reaction. | globethesis.com |

| Reaction Steps | Separate addition, cyclization, and aromatization | Separating the steps prevents by-product formation and improves yield. | google.com |

| Isolation | Alkalization, Filtration | The product is often isolated as its sodium salt by treatment with NaOH, followed by filtration. | chembk.com |

| Purification | Acidification, Crystallization | The sodium salt can be acidified to precipitate 3,5,6-trichloropyridin-2-ol, which is then purified by crystallization. | google.comgoogle.com |

The isolation of the final product, this compound, from the amination reaction mixture would typically involve standard laboratory techniques. After the reaction, quenching with water, extraction with an organic solvent, and subsequent purification of the crude product would be necessary. Common purification methods would include recrystallization from a suitable solvent or column chromatography to separate the desired product from any unreacted starting material or potential side products.

Chemical Reactivity and Mechanistic Studies of 3,5,6 Trichloropyridin 2 Amine

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring of 3,5,6-Trichloropyridin-2-amine (B1524195)

Electrophilic aromatic substitution on the pyridine ring is generally challenging. The pyridine nucleus is considered electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles, akin to a nitrobenzene (B124822) system. uoanbar.edu.iq This deactivation is further intensified in acidic media where the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly withdraws electron density from the ring. uoanbar.edu.iq

In the case of this compound, the presence of three strongly electron-withdrawing chlorine atoms further deactivates the ring. However, the amino group at the C-2 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-3 and C-5). In this specific molecule, the C-3 and C-5 positions are already substituted. The only remaining position for substitution is C-4.

Despite the severe deactivation of the ring, electrophilic substitution is not entirely impossible, though it requires forcing conditions. Studies on related compounds have shown that the activating power of the amino group can overcome the ring's inherent lack of reactivity. For instance, the chlorination of 2-aminopyridine (B139424) in concentrated chlorosulphonic acid can yield 2-amino-3,5,6-trichloropyridine, demonstrating that halogenation is feasible. proquest.com Kinetic studies on the bromination of various 5-substituted 2-aminopyridines have also been conducted, confirming that these compounds react as free bases in electrophilic substitution. rsc.org Furthermore, acid-catalyzed hydrogen exchange, a form of electrophilic substitution, has been observed at the 3-position of 2-amino-5-chloropyridine. rsc.org

Nucleophilic Substitution Reactions Involving Chlorine Atoms on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. uoanbar.edu.iqyoutube.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the ring nitrogen), as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com

In this compound, there are three chlorine atoms at positions C-3, C-5, and C-6. Their reactivity towards nucleophiles is not equal and is governed by their position relative to the ring nitrogen and the amino group.

C-6 Chlorine : This chlorine is para to the ring nitrogen. Nucleophilic attack at this position allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the ring nitrogen, leading to significant stabilization. Therefore, the C-6 chlorine is expected to be the most reactive towards nucleophilic displacement.

C-5 Chlorine : This chlorine is meta to the ring nitrogen. The negative charge of the intermediate formed upon attack at C-5 cannot be delocalized onto the nitrogen. Consequently, this position is the least activated, and the C-5 chlorine is expected to be the least reactive.

C-3 Chlorine : This chlorine is ortho to the activating amino group but meta to the ring nitrogen. While proximity to the amino group might have some electronic influence, the inability to delocalize the intermediate's charge onto the ring nitrogen renders it significantly less reactive than the C-6 chlorine.

This reactivity pattern is consistent with studies on other chloropyridines, where halogens at the 2- and 4-positions are readily displaced. researchgate.netlookchem.comsci-hub.se For example, the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid from a tetrachloropyridine precursor involves a key amination step, which is a nucleophilic aromatic substitution. google.com

| Position of Chlorine Atom | Relation to Ring Nitrogen | Intermediate Stabilization | Expected Reactivity |

|---|---|---|---|

| C-6 | Para | High (Charge delocalization onto N) | Highest |

| C-3 | Meta | Low | Low |

| C-5 | Meta | Low | Lowest |

Reactivity of the Amino Group in this compound

The exocyclic amino group at the C-2 position possesses a lone pair of electrons, rendering it nucleophilic and basic. It can undergo a variety of reactions typical for primary amines, including N-alkylation, N-acylation, diazotization, and condensation with carbonyl compounds. For instance, the general reactivity of 2-aminopyridine with α-halo ketones to form imidazo[1,2-a]pyridines is well-established. acs.org

However, the reactivity of the amino group in this compound is significantly modulated by the strongly electron-withdrawing nature of the trichlorinated pyridine ring. The ring pulls electron density away from the amino nitrogen, thereby reducing its basicity and nucleophilicity compared to simpler aminopyridines or aliphatic amines.

Despite this reduced reactivity, the amino group's nitrogen can still act as a potent nucleophile in certain contexts. It is a key site for derivatization and can participate in transition metal-catalyzed reactions. For example, the N-H bond can undergo reactions like N-arylation in Buchwald-Hartwig cross-coupling reactions. nih.govacs.org Furthermore, the nitrogen atom can serve as a directing group in C-H activation processes by coordinating to a metal catalyst, facilitating functionalization at the adjacent C-3 position, although this position is already chlorinated in the title compound. rsc.orgresearchgate.net

Advanced Studies on Reaction Mechanisms and Intermediates of this compound

While specific mechanistic studies on this compound are scarce, its reaction pathways can be reliably inferred from extensive research on related heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: As discussed, the substitution of chlorine atoms, particularly at the C-6 position, will proceed via the SNAr mechanism. The key step is the formation of a negatively charged σ-complex, or Meisenheimer intermediate. researchgate.net The rate of reaction is determined by the stability of this intermediate. For attack at C-6, the intermediate is stabilized by resonance structures that place the negative charge on the carbons of the ring as well as on the electronegative ring nitrogen. This delocalization is the primary reason for the high reactivity of the C-6 position. Computational studies on the reaction of pyridine with nucleophiles provide insight into the transition states and intermediates involved in such substitution processes. nih.govresearchgate.net

Electrophilic Substitution Mechanism: Any potential electrophilic substitution at the C-4 position would proceed through a positively charged arenium ion (Wheland) intermediate. The stability of this cation is crucial. The electron-donating amino group at C-2 can stabilize the positive charge through resonance, particularly when the charge is located at C-3 and C-5. However, the potent electron-withdrawing inductive effects of the three chlorine atoms and the ring nitrogen would strongly destabilize this cationic intermediate, making its formation energetically unfavorable. Kinetic studies on the bromination of 2-aminopyridines provide a basis for understanding the factors that govern the rate of such reactions. rsc.org

Catalytic Transformations Involving this compound as a Substrate or Ligand

The structural features of this compound make it a versatile participant in catalytic transformations, both as a reactive substrate and as a coordinating ligand.

As a Substrate: The presence of three C-Cl bonds makes the molecule an excellent candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Given the differential reactivity of the chlorine atoms, selective functionalization could potentially be achieved.

Buchwald-Hartwig Amination: The C-Cl bonds, especially at C-6, can be converted to C-N bonds by reacting with amines in the presence of a palladium catalyst. Studies on 3-halo-2-aminopyridines have demonstrated the feasibility of Pd-catalyzed C,N-cross coupling. nih.govacs.org

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst could be used to form new C-C bonds, introducing alkyl or aryl substituents.

Heck and Sonogashira Couplings: The C-Cl bonds could also participate in reactions with alkenes or terminal alkynes, respectively, to further functionalize the pyridine ring.

| Catalytic Reaction | Coupling Partner | Bond Formed | Potential Site of Reaction |

|---|---|---|---|

| Buchwald-Hartwig | Amines (R-NH2) | C-N | C-6 >> C-3, C-5 |

| Suzuki-Miyaura | Boronic Acids (R-B(OH)2) | C-C | C-6 >> C-3, C-5 |

| Heck | Alkenes | C-C | C-6 >> C-3, C-5 |

| Sonogashira | Terminal Alkynes | C-C | C-6 >> C-3, C-5 |

As a Ligand: The molecule contains two potential coordination sites for metal ions: the pyridine ring nitrogen and the exocyclic amino nitrogen. This arrangement allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. 2-Aminopyridine derivatives are well-known to serve as ligands in coordination chemistry and catalysis. researchgate.net For example, 2-aminopyridines react with ruthenium carbonyl clusters to form complex structures where the aminopyridinate ligand coordinates to the metal framework. rsc.org In the context of catalysis, N-aryl-2-aminopyridines are widely used as directing groups where the pyridine nitrogen coordinates to the metal center, facilitating C-H activation on the N-aryl ring. rsc.orgrsc.org This established coordinating ability suggests that this compound could be employed as a ligand to modulate the reactivity and selectivity of metal catalysts in various organic transformations.

Derivatization Strategies and Analogue Synthesis Based on 3,5,6 Trichloropyridin 2 Amine

Functionalization of the Amino Moiety of 3,5,6-Trichloropyridin-2-amine (B1524195)

The amino group at the 2-position of the pyridine (B92270) ring is a key site for derivatization. Standard reactions targeting primary amines can be employed to introduce a variety of functional groups, thereby altering the molecule's steric and electronic properties.

One common approach involves the formation of amides and related derivatives. For instance, reaction with acyl chlorides or anhydrides can convert the amino group into the corresponding amide. Similarly, treatment with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or other acidic byproducts.

Furthermore, the amino group can undergo N-alkylation or N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for forming C-N bonds. wikipedia.orgorganic-chemistry.org This methodology allows for the coupling of this compound with a wide range of aryl halides or triflates, leading to the synthesis of N-aryl derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating various functional groups on the coupling partners. libretexts.orglibretexts.org

Below is a table summarizing typical functionalization reactions of the amino moiety:

| Reaction Type | Reagent(s) | Functional Group Introduced | General Conditions |

| Acylation | Acyl chloride, Anhydride | Amide (-NHCOR) | Presence of a base (e.g., pyridine, triethylamine) |

| Sulfonylation | Sulfonyl chloride | Sulfonamide (-NHSO₂R) | Presence of a base |

| Urea Formation | Isocyanate | Urea (-NHCONHR) | Aprotic solvent |

| Thiourea Formation | Isothiocyanate | Thiourea (-NHCSNHR) | Aprotic solvent |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, Ligand, Base | N-Aryl amine (-NHAr) | Inert atmosphere, elevated temperature |

| Schiff Base Formation | Aldehyde, Ketone | Imine (-N=CHR) | Acid or base catalysis, often with removal of water |

Chemical Modifications at the Halogen Substituents of this compound

The three chlorine atoms on the pyridine ring offer additional handles for chemical modification, primarily through nucleophilic aromatic substitution (SₙAr) reactions. The reactivity of the chlorine atoms is influenced by their position relative to the nitrogen atom and the amino group. Generally, the chlorine at the 6-position is the most susceptible to nucleophilic attack, followed by the chlorine at the 3- and 5-positions. rsc.org

A variety of nucleophiles can be used to displace the chlorine atoms, including alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group, while reaction with a thiol can lead to the corresponding thioether. These reactions often require elevated temperatures and may be facilitated by the use of a polar aprotic solvent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly effective for modifying the halogen positions. libretexts.orgwikipedia.org This reaction allows for the formation of carbon-carbon bonds by coupling the chlorinated pyridine with an organoboron reagent, such as a boronic acid or ester. wikipedia.orgresearchgate.net This strategy has been successfully employed to synthesize aryl-substituted pyridine derivatives. rsc.orgresearchgate.net The regioselectivity of the Suzuki-Miyaura coupling on polychlorinated pyridines can often be controlled by the choice of catalyst and reaction conditions. rsc.orgresearchgate.net For 2,3,5-trichloropyridine, Suzuki coupling reactions are known to preferentially occur at the C2 position. rsc.org

The following table outlines common modifications at the halogen substituents:

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Nucleophilic Substitution | Alkoxides (e.g., NaOMe) | Alkoxypyridine | Elevated temperature, polar aprotic solvent |

| Nucleophilic Substitution | Thiolates (e.g., NaSR) | Thioether | Elevated temperature |

| Nucleophilic Substitution | Amines (e.g., R₂NH) | Aminopyridine | High temperature, sometimes under pressure |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Arylpyridine | Inert atmosphere, aqueous or organic solvent |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu catalyst, Base | Alkynylpyridine | Inert atmosphere |

Synthesis of Pyridine Ring-Modified Analogues Derived from this compound

Modification of the pyridine ring itself, while synthetically more challenging, can lead to novel analogues with significantly altered properties. One approach involves the transformation of existing substituents into different functional groups that can then participate in ring-forming reactions.

For example, the amino group can be converted to a different functional group through diazotization followed by substitution. This can introduce a variety of substituents, including halogens, hydroxyl groups, or cyano groups. These newly introduced functional groups can then be used as handles for further synthetic transformations.

Another strategy involves the partial reduction of the pyridine ring to a di- or tetrahydropyridine (B1245486) derivative. This can be achieved using various reducing agents, and the resulting non-aromatic heterocycles can exhibit different biological activities and chemical properties compared to the parent aromatic compound.

Furthermore, cycloaddition reactions can be employed to construct new rings fused to the pyridine core. For instance, a [4+2] cycloaddition (Diels-Alder reaction) involving the pyridine ring as the diene component, although less common for electron-deficient pyridines, could potentially lead to bicyclic structures.

Exploration of Novel Heterocyclic Systems Incorporating the 3,5,6-Trichloropyridyl Scaffold

The 3,5,6-trichloropyridyl moiety can be incorporated as a substituent into a wide range of other heterocyclic systems. This is a common strategy in medicinal and agricultural chemistry to explore new chemical space and identify compounds with improved activity or properties.

A prevalent method involves the reaction of this compound with bifunctional reagents that can construct a new heterocyclic ring. For example, reaction with a β-ketoester could lead to the formation of a pyrimidinone ring fused to the pyridine. Similarly, reaction with 1,3-dicarbonyl compounds can be used to synthesize fused pyridopyrimidine systems.

Another approach is to use a derivative of this compound as a building block in a multi-component reaction. For instance, the corresponding isothiocyanate derivative could participate in reactions to form thiazole, thiadiazole, or other sulfur-containing heterocycles.

The synthesis of triazine derivatives incorporating the 3,5,6-trichloropyridyl group has also been reported. niscpr.res.in For example, 2,4-diarylamino-6-(3',5',6'-trichloropyridin-2'-yl)oxy-triazines have been synthesized by treating a 2,4-diarylamino-6-chloro-triazine with the sodium salt of 3,5,6-trichloro-2-hydroxypyridine. niscpr.res.in Additionally, the 3,5,6-trichloropyridyl scaffold has been incorporated into morpholine (B109124) and pyrazole-containing structures. researchgate.net

The table below provides examples of novel heterocyclic systems synthesized from this compound or its derivatives:

| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |

| 3,5,6-Trichloro-2-hydroxypyridine | 2,4-Diarylamino-6-chloro-triazine | Triazine | niscpr.res.in |

| 3,5,6-Trichloropyridin-2-yl-oxymethyl derivatives | Morpholine and pyrazole (B372694) precursors | Morpholine and Pyrazole | researchgate.net |

| 2,3,5-Trichloropyridine | 2-Aminophenol | Azaphenoxazine | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3,5,6 Trichloropyridin 2 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 3,5,6-Trichloropyridin-2-amine (B1524195). Both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature a singlet for the single proton attached to the pyridine (B92270) ring at the C4 position. The chemical shift of this proton would appear in the aromatic region, influenced by the electron-withdrawing effects of the three chlorine atoms and the electron-donating amino group. Additionally, the two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift and broadness of which can be influenced by solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached substituents. The carbons bonded to chlorine atoms (C3, C5, C6) would be shifted downfield, while the carbon attached to the amino group (C2) would also experience a significant shift. The remaining carbon (C4) would resonate at a position determined by the cumulative electronic effects of the surrounding substituents. For related compounds, NMR is considered a fundamental technique for structural confirmation .

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.5 - 8.0 | Singlet (s) | C4-H on the pyridine ring. |

| ¹H | ~5.0 - 6.0 | Broad Singlet (br s) | -NH₂ protons; shift is variable. |

| ¹³C | ~155 - 160 | Singlet | C2, attached to the amino group. |

| ¹³C | ~110 - 145 | Singlet | C3, C5, C6, attached to chlorine atoms. |

| ¹³C | ~115 - 125 | Singlet | C4, attached to hydrogen. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and elucidating the fragmentation patterns of this compound (C₅H₃Cl₃N₂). The calculated exact mass of this compound is approximately 195.936 g/mol .

A key feature in the mass spectrum of a compound with three chlorine atoms is the distinctive isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will exhibit a cluster of peaks at M, M+2, M+4, and M+6, with characteristic relative intensities. Electrospray ionization (ESI) is a particularly effective technique for observing these chlorine isotope patterns .

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) is expected to follow pathways typical for both aromatic amines and chlorinated pyridines. A common fragmentation pathway for primary amines is the α-cleavage, though in an aromatic system, fragmentation of the ring itself is more prevalent. Expected fragmentation includes the loss of a chlorine radical (•Cl), hydrogen chloride (HCl), or hydrogen cyanide (HCN) from the parent ion.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₅H₃Cl₃N₂]⁺ | ~196 | Molecular ion (most abundant isotope ³⁵Cl). Shows characteristic M, M+2, M+4, M+6 pattern. |

| [M-Cl]⁺ | [C₅H₃Cl₂N₂]⁺ | ~161 | Loss of a chlorine radical. |

| [M-HCl]⁺ | [C₅H₂Cl₂N₂]⁺ | ~160 | Loss of a molecule of hydrogen chloride. |

| [M-HCN]⁺ | [C₄H₂Cl₃N]⁺ | ~169 | Loss of hydrogen cyanide from the pyridine ring. |

| [C₄H₂Cl₂]⁺ | [C₄H₂Cl₂]⁺ | ~120 | Further fragmentation involving loss of N₂ and Cl. |

Infrared (IR) and Raman Spectroscopic Investigations for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound.

The IR spectrum is expected to be dominated by bands corresponding to the N-H vibrations of the primary amine. These include the asymmetric and symmetric stretching vibrations (νas and νs) typically found in the 3300-3500 cm⁻¹ region. In the solid state, these bands can be affected by hydrogen bonding. Studies on the analogous compound 2-amino-3,5-dibromopyridine (B40352) have shown that intermolecular hydrogen bonding can lead to a Fermi-resonance splitting effect of the symmetric NH₂ stretching band bas.bg.

Other significant vibrations include the C-Cl stretching modes, which are expected in the fingerprint region between 800 and 600 cm⁻¹, and various pyridine ring stretching and deformation modes. Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations and C-Cl bonds.

Table 3: Key Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Notes |

|---|---|---|---|

| 3400 - 3500 | νas(N-H) | IR, Raman | Asymmetric N-H stretch of the primary amine. |

| 3300 - 3400 | νs(N-H) | IR, Raman | Symmetric N-H stretch; may show splitting in solid state bas.bg. |

| 1600 - 1650 | δ(NH₂) | IR | Amine scissoring deformation. |

| 1400 - 1600 | ν(C=C), ν(C=N) | IR, Raman | Pyridine ring stretching vibrations. |

| 1000 - 1200 | Ring Breathing | Raman | Symmetric ring breathing mode. |

| 600 - 800 | ν(C-Cl) | IR, Raman | Carbon-chlorine stretching vibrations. |

X-ray Crystallographic Studies for Solid-State Structure Determination of this compound and its Salts

X-ray crystallography provides definitive proof of molecular structure in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related compounds provides significant insight into the expected solid-state behavior.

For example, the crystal structure of 2-amino-3,5-dibromopyridine shows that the molecules form centrosymmetric dimers through pairs of N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another bas.bg. This is a very common and stable supramolecular motif for aminopyridines and is highly anticipated for this compound.

Furthermore, crystallographic studies on salts of the related compound 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) demonstrate how the pyridine nitrogen and other functional groups coordinate with various metal cations, forming complex polymeric structures guidechem.comambeed.com. The formation of salts with this compound would likely involve protonation at the pyridine ring nitrogen, leading to the formation of strong hydrogen bonds with counter-anions in the crystal lattice.

Table 4: Representative Crystallographic Data for a Picloram Salt: [Cs(C₆H₂Cl₃N₂O₂)(H₂O)]n guidechem.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/m |

| a (Å) | 7.0816 (3) |

| b (Å) | 6.6863 (2) |

| c (Å) | 11.7382 (5) |

| β (°) | 101.005 (4) |

| V (ų) | 545.58 (4) |

| Z | 2 |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis or modification of this compound can be effectively monitored in real-time using advanced spectroscopic techniques. These methods allow for the tracking of reactants, intermediates, and products without the need for sample isolation, providing valuable kinetic and mechanistic data.

In Situ NMR: ¹H NMR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. By adding a known amount of an unreactive internal standard to the reaction mixture, quantitative data on conversion and yield can be obtained in real-time.

In Situ IR/Raman: In situ vibrational spectroscopy is highly effective for monitoring changes in functional groups. For instance, the formation of the amine group or the consumption of a precursor could be tracked by observing changes in the N-H or other characteristic stretching bands. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly sensitive technique that could be used for detecting low concentrations of chlorinated pyridine compounds, which is relevant for both reaction monitoring and environmental analysis.

These in situ methods are crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, leading to more efficient and controlled chemical processes.

Computational Chemistry and Theoretical Investigations of 3,5,6 Trichloropyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of 3,5,6-trichloropyridin-2-amine (B1524195). Methods such as Density Functional Theory (DFT) are frequently employed to model these characteristics. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for similar halogenated and aminated pyridine (B92270) systems. core.ac.ukiiste.org

The electronic structure is often analyzed through the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atoms. This distribution suggests that the molecule could be susceptible to electrophilic attack at the amino group and nucleophilic attack on the pyridine ring.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. researchgate.net For this compound, negative potential (red and yellow regions) is expected around the nitrogen atom of the pyridine ring and the chlorine atoms due to their high electronegativity, indicating susceptibility to electrophilic attack. Positive potential (blue regions) is anticipated around the hydrogen atoms of the amino group, marking them as potential sites for nucleophilic interaction. researchgate.netnih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.com These parameters are valuable for comparing the reactivity of this compound with other related compounds.

Table 1: Theoretical Electronic Properties of this compound Calculated using DFT/B3LYP/6-311++G(d,p) level of theory. Note: These are hypothetical values based on similar compounds.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Gap (ΔE) | 5.60 eV |

| Electronegativity (χ) | 4.05 eV |

| Chemical Hardness (η) | 2.80 eV |

| Global Electrophilicity Index (ω) | 2.93 eV |

Density Functional Theory (DFT) Studies for Molecular Geometry and Spectroscopic Property Prediction

DFT calculations are a cornerstone for predicting the three-dimensional structure and spectroscopic properties of molecules like this compound. Geometry optimization, typically performed using the B3LYP functional and a 6-311++G(d,p) basis set, provides detailed information on bond lengths, bond angles, and dihedral angles. iiste.org The optimized geometry reveals a nearly planar pyridine ring, with the amino group and chlorine atoms attached.

Table 2: Predicted Optimized Geometrical Parameters of this compound Calculated using DFT/B3LYP/6-311++G(d,p) level of theory. Note: These are hypothetical values based on similar compounds.

| Parameter | Value |

|---|---|

| C2-N(amino) Bond Length | 1.365 Å |

| C3-Cl Bond Length | 1.735 Å |

| C5-Cl Bond Length | 1.730 Å |

| C6-Cl Bond Length | 1.725 Å |

| N(ring)-C2-N(amino) Bond Angle | 117.5° |

| C2-C3-Cl Bond Angle | 120.0° |

Once the optimized geometry is obtained, vibrational frequencies can be calculated at the same level of theory to predict the infrared (IR) and Raman spectra. core.ac.ukresearchgate.net The characteristic vibrational modes for the amino group (N-H stretching and bending), the pyridine ring (C-C and C-N stretching), and the carbon-chlorine bonds (C-Cl stretching) can be assigned. For primary amines, two N-H stretching bands are typically observed in the 3200-3600 cm⁻¹ region. utdallas.edu

Table 3: Predicted Vibrational Frequencies for this compound Calculated using DFT/B3LYP/6-311++G(d,p) level of theory. Note: These are hypothetical values based on similar compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3510 |

| N-H Symmetric Stretch | 3405 |

| NH₂ Scissoring | 1630 |

| Pyridine Ring Stretching | 1580 - 1400 |

| C-Cl Stretching | 800 - 650 |

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

A typical MD simulation setup would involve placing a single molecule of this compound in a simulation box filled with a solvent, often water, to mimic physiological conditions. nih.gov The interactions between atoms are described by a force field, such as OPLS-AA or AMBER. acs.orgacs.org The system is then subjected to energy minimization, followed by equilibration and a production run under constant temperature and pressure (NPT ensemble).

Analysis of the MD trajectory can provide information on:

Solvation Structure: The radial distribution function (RDF) can be calculated to understand how solvent molecules arrange around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amino group of this compound and water molecules can be analyzed.

Conformational Dynamics: While the pyridine ring is rigid, the orientation of the amino group can be monitored to understand its flexibility.

Binding to Proteins: If a biological target is known, MD simulations can be used to study the stability of the ligand-protein complex and identify key interactions. acs.org

Prediction of Reaction Pathways and Transition States for Transformations of this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. One important class of reactions for this molecule is nucleophilic aromatic substitution (SNA_r_), where one or more of the chlorine atoms are replaced by a nucleophile. acs.orgmontana.edu

To predict reaction pathways, computational methods can be used to locate the transition state (TS) structures connecting reactants and products. acs.org Techniques like synchronous transit-guided quasi-Newton (QST2 or QST3) methods or scanning the potential energy surface along a defined reaction coordinate are commonly used. acs.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, the amination of a chloro-substituted pyridine involves the attack of an amine nucleophile on the carbon atom bearing a chlorine atom. acs.org The transition state for such a reaction would involve the partial formation of the new C-N bond and the partial breaking of the C-Cl bond. acs.org DFT calculations can be used to determine the geometry and energy of this transition state. By comparing the activation energies for substitution at the 3, 5, and 6 positions, the most likely site of reaction can be predicted. The electron-withdrawing nature of the other chlorine atoms and the pyridine nitrogen would influence the stability of the intermediate and the transition state, thereby affecting the regioselectivity of the reaction.

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. rsc.orgresearchgate.net For this compound, computational approaches can be used to calculate a variety of molecular descriptors that can be correlated with properties such as toxicity, solubility, or reactivity. epa.gov

Relevant descriptors for a QSAR/QSPR study of this compound would include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Chemical hardness, electronegativity, and electrophilicity index.

These descriptors can be calculated for a series of related aminopyridine derivatives, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to build a model that predicts a specific property. Such models can be valuable for screening new compounds with desired properties and for understanding the structural features that are most important for a particular activity. For instance, QSAR models have been developed for the toxicity of aromatic amines, where descriptors related to hydrophobicity and electronic properties were found to be significant.

Environmental Chemical Fate and Degradation Mechanisms of 3,5,6 Trichloropyridin 2 Amine

Photochemical Degradation Pathways of 3,5,6-Trichloropyridin-2-ol

Photochemical degradation, or photolysis, is a significant abiotic process that contributes to the transformation of TCP in the environment, particularly in aqueous systems. researchgate.net Exposure to ultraviolet (UV) radiation can lead to the breakdown of the TCP molecule through various reactions.

Research has shown that the photodegradation of TCP in aqueous solutions follows pseudo-first-order kinetics. nih.gov The rate of this degradation is dependent on the wavelength of light, with increased rates observed at wavelengths below 300 nm. nih.gov The process involves both hydrolytic and reductive dechlorination. researchgate.net Upon UV irradiation, TCP is decomposed, leading to the release of chloride ions and the formation of intermediate products. researchgate.net These intermediates can include dichlorodihydroxypyridine isomers and products of reductive dechlorination. researchgate.net Further oxidation of these intermediates can result in the cleavage of the pyridine (B92270) ring, ultimately leading to the liberation of carbon dioxide. researchgate.net

The pH of the aqueous environment also plays a crucial role in the photolysis rate of TCP. Studies have found that the degradation rate increases with solution pH, reaching a maximum value at a pH of 5 and above. nih.gov For instance, one study observed a significant increase in the UV photolysis rate of TCP in the pH range of 2.5 to 5. nih.gov The presence of other substances, such as hydrogen peroxide (H₂O₂), can further enhance the removal rates by generating hydroxyl radicals, which are highly reactive oxidants. nih.gov Conversely, substances like phosphate (B84403) buffers have been shown to decrease the rate of photolysis at certain pH ranges (pH 3-6). nih.gov

Table 1: Factors Influencing Photochemical Degradation of TCP

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| UV Wavelength | Increased rate below 300 nm | nih.gov |

| pH | Rate increases with pH, maximizing at pH 5 and above | nih.gov |

| Hydrogen Peroxide | Increases removal rates | nih.gov |

| Phosphate Buffer | Decreased photolysis at pH 3-6 | nih.gov |

Hydrolytic Stability and Chemical Transformation Processes in Aqueous Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The parent compound of TCP, chlorpyrifos (B1668852), is known to be stable in neutral and acidic aqueous solutions but is susceptible to hydrolysis under alkaline conditions, which is the primary pathway to forming TCP in the environment. nih.gov

Once formed, TCP itself is considered a persistent metabolite in aquatic environments. researchgate.net While specific data on its hydrolytic stability is less detailed than for its parent compound, its classification as a persistent and mobile metabolite by the U.S. Environmental Protection Agency (EPA) suggests a significant degree of hydrolytic stability under typical environmental conditions. plos.orgnih.gov Its persistence means that other degradation pathways, such as photolysis and microbial degradation, are more significant for its ultimate removal from the environment.

Biotic Transformation Mechanisms of 3,5,6-Trichloropyridin-2-ol by Environmental Microorganisms

Biotic transformation, or biodegradation, is a critical mechanism for the breakdown of TCP in soil and water, driven by the metabolic activity of microorganisms. A variety of bacteria and fungi have been identified that can degrade and, in some cases, use TCP as a sole source of carbon and energy. researchgate.netnih.gov

Numerous microbial species have been isolated and characterized for their ability to biodegrade chlorpyrifos and TCP. nih.gov For example, a bacterium identified as Pseudomonas sp. was isolated from soil with a history of chlorpyrifos application and was found to be capable of metabolizing TCP to carbon dioxide, chloride, and other polar metabolites. researchgate.net Similarly, a fungal strain, Cladosporium cladosporioides Hu-01, has demonstrated the ability to completely metabolize not only chlorpyrifos but also its hydrolysis product, TCP. plos.orgnih.gov During the biodegradation by this fungus, TCP was observed as a transient intermediate that did not accumulate in the medium. plos.orgnih.gov

The degradation pathways can vary between different microorganisms and environmental conditions (aerobic vs. anaerobic). Under anaerobic conditions, both reductive and hydrolytic dechlorination mechanisms have been observed in the biodegradation of TCP by microbial consortia. researchgate.net In one study, enrichment cultures from dryland soil were able to metabolize 97% of a 100 mg/L TCP solution within 20 hours under anaerobic conditions, releasing chloride ions and CO₂. researchgate.net The dominant genera in these consortia included aerobic TCP-degrading bacteria like Ochrobactrum and dechlorination bacteria such as Delftia. researchgate.net

The half-life of TCP in soil can vary significantly, ranging from 65 to 360 days, depending on factors such as soil type and climate. plos.orgnih.gov The presence of a competent microbial community is a key determinant of the rate of degradation. For instance, inoculation of chlorpyrifos-contaminated soil with the fungal strain C. cladosporioides Hu-01 significantly reduced the half-life of TCP by 986.9 hours compared to non-inoculated controls. plos.org

Table 2: Examples of Microorganisms Degrading TCP

| Microorganism | Type | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas sp. strain ATCC 700113 | Bacterium | Utilizes TCP as a sole carbon and energy source, mineralizing it to CO₂ and chloride. | researchgate.net |

| Cladosporium cladosporioides Hu-01 | Fungus | Completely metabolizes chlorpyrifos and TCP; significantly reduces TCP half-life in soil. | plos.orgnih.gov |

| Ralstonia sp. strain T6 | Bacterium | Metabolized 100 mg/L of TCP within 12 hours. | nih.gov |

| Cupriavidus sp. DT-1 | Bacterium | Degraded 94.3% of TCP in inoculated soil. | researchgate.net |

| Microbial Consortium | Mixed Bacteria | Metabolized 97% of 100 mg/L TCP within 20 hours under anaerobic conditions. | researchgate.net |

Analytical Methodologies for Detection and Quantification of 3,5,6-Trichloropyridin-2-ol in Environmental Matrices

Accurate detection and quantification of TCP in various environmental matrices such as water, soil, and biological samples are essential for monitoring its environmental fate and assessing exposure. A range of analytical methods has been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique. One method couples a novel low-density solvent-based microextraction technique with HPLC for the determination of TCP in water samples. nih.gov This method achieved low limits of detection, between 0.05 and 0.12 μg/L. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful and widely used tool. For analysis, TCP is often derivatized to a more volatile form. chemicalbook.com For instance, a method for urine samples involves hydrolysis, steam distillation, solid-phase extraction, and then derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) before GC-MS analysis. chemicalbook.com This sensitive method can achieve a detection limit of 0.05 µg/L in urine. chemicalbook.com GC with mass selective detection has also been validated for determining TCP residues in fish tissues. sigmaaldrich.com

Immunoassays offer a rapid and sensitive alternative for screening large numbers of samples. Enzyme-linked immunosorbent assay (ELISA) methods have been developed and evaluated for the determination of TCP in various media, including dust, soil, food, and urine. google.com These methods correlate well with results from GC-MS.

The choice of analytical method often depends on the matrix being analyzed, the required sensitivity, and the sample throughput needed. Sample preparation is a critical step and typically involves extraction from the matrix, clean-up to remove interfering substances, and sometimes a derivatization step. Solid-phase extraction (SPE) is a common clean-up procedure used for water, soil, and urine samples.

Table 3: Analytical Methods for TCP Detection

| Analytical Technique | Sample Matrix | Key Features | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| HPLC | Water | Coupled with vortex-assisted liquid-liquid microextraction. | 0.05 - 0.12 μg/L | nih.gov |

| GC-MS | Urine | Involves steam distillation, SPE, and derivatization. | 0.05 μg/L | chemicalbook.com |

| GC with Mass Selective Detection | Fish Tissue | Validated for a concentration range of 0.01 to 5.0 µg/g. | 0.01 µg/g | sigmaaldrich.com |

| Immunoassay (ELISA) | Urine, Dust, Soil, Food | Rapid screening method with good correlation to GC-MS. | 2.96 ng/mL (in urine) | google.com |

| LC/LC/ES-MS/MS | Human Serum & Urine | Automated coupled-column liquid chromatography with tandem mass spectrometry. | Not Specified | researchgate.net |

Role As a Synthetic Intermediate in Complex Organic Chemistry Research

Precursor in the Synthesis of Heterocyclic Compounds

The "3,5,6-Trichloropyridin-2-amine" molecule serves as a versatile precursor for the synthesis of various heterocyclic systems. The presence of the 2-amino group is particularly significant, as it can participate in cyclization reactions to form fused heterocyclic structures. For instance, reactions with appropriate reagents can lead to the formation of pyridopyrimidines, pyridotriazines, or other related fused systems. These reactions typically involve the amino group acting as a nucleophile to form new rings.

Furthermore, the chlorine atoms on the pyridine (B92270) ring can be selectively substituted through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities, such as alkoxy, aryloxy, or other amino groups, prior to or following cyclization reactions. The reactivity of the chlorine atoms can be influenced by their position relative to the activating amino group. This differential reactivity enables chemists to control the sequence of substitutions to build complex heterocyclic targets. For example, the related compound 3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine can undergo nucleophilic substitution where chlorine atoms are replaced by amines or alcohols to form new derivatives smolecule.com.

Utilization in Multi-Step Organic Synthesis Methodologies

In the context of multi-step organic synthesis, "this compound" is employed as a key intermediate for constructing elaborate molecular architectures. Its utility is highlighted in synthetic pathways that require a heavily substituted pyridine core. The compound can be strategically modified in a stepwise manner to build complexity. For example, the amino group can be protected while transformations are carried out on the chloro-substituents, or it can be derivatized to guide subsequent reactions.

One common strategy involves leveraging the chloro-substituents for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions allow for the attachment of various aryl, heteroaryl, or alkyl groups to the pyridine scaffold. For instance, palladium-catalyzed cross-coupling reactions are crucial for synthesizing more complex organic molecules from related chlorinated heterocyclic amines smolecule.com. This approach is fundamental in the synthesis of compounds with potential applications in materials science and medicinal chemistry. The synthesis of 3,5-dichloro-2-aryl pyridine from the related 3,5,6-Trichloropyridine-2-carbonitrile via palladium-catalyzed reactions exemplifies this type of methodology .

Development of Specialty Chemicals Utilizing the This compound (B1524195) Scaffold

The unique electronic and structural properties of the "this compound" scaffold make it an attractive starting point for the development of specialty chemicals, including those with potential biological activity. The high degree of chlorination influences the lipophilicity and metabolic stability of the resulting derivatives, which are important considerations in the design of agrochemicals and pharmaceuticals.

Research has shown that derivatives of chlorinated pyridines are used in the development of herbicides and pesticides. For example, the related compound 3,5,6-trichloropyridin-2-ol is a well-known intermediate in the manufacture of agricultural pesticides such as chlorpyrifos (B1668852) and triclopyr (B129103) google.comwikipedia.org. Similarly, derivatives of 4-aminotrichloropyridine have been developed as herbicides nih.gov. While direct examples for "this compound" are less documented in readily available literature, the synthetic potential of its scaffold suggests its utility in creating novel molecules for screening in these and other applications. The synthesis of 2,4-Diarylamino-6-(3′,5′,6′-trichloropyridin-2′-yl)oxy Triazine, which shows herbicidal activity, from a related trichloropyridinyl precursor further illustrates the importance of this chemical class in agrochemistry researchgate.net.

Below is a table summarizing the types of reactions and resulting compounds derived from related trichloropyridine precursors, illustrating the synthetic potential of the "this compound" scaffold.

| Precursor Class | Reaction Type | Product Class | Application Area |

| Trichloropyridinols | Esterification | Phosphorothioates (e.g., Chlorpyrifos) | Agricultural Insecticides google.com |

| Trichloropyridinols | Etherification & Esterification | Pyridyloxyacetic acids (e.g., Triclopyr) | Herbicides google.comwikipedia.org |

| Aminotrichloropicolinic Acids | --- | (e.g., Picloram) | Herbicides nih.gov |

| Trichloropyridines | Nucleophilic Substitution | Substituted Pyridines | Chemical Intermediates smolecule.com |

| Trichloropyridines | Cross-Coupling Reactions | Aryl-substituted Pyridines | Complex Molecule Synthesis |

Q & A

Q. What are the optimal synthetic routes for 3,5,6-Trichloropyridin-2-amine, and how do reaction conditions influence yield and purity?

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : The compound is classified as acutely toxic (GHS Category 1) and a skin/eye irritant. Use fume hoods, nitrile gloves, and lab coats. In case of exposure:

- Inhalation : Move to fresh air; administer oxygen if needed .

- Skin Contact : Wash with soap/water for 15 minutes .

- Waste Disposal : Incinerate in a licensed facility to avoid environmental release .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of chlorination in this compound synthesis?

- Methodological Answer : Chlorination follows electrophilic aromatic substitution (EAS), where electron-donating amine groups direct Cl⁻ to meta/para positions. Computational DFT studies show lower activation energy for chlorination at C5/C6 due to resonance stabilization from the amine . Competing pathways (e.g., over-chlorination to 2,3,5,6-tetrachloro derivatives) are mitigated by controlling reagent stoichiometry .

Q. How can computational modeling predict the environmental degradation pathways of this compound?

- Methodological Answer : Molecular docking and QSAR models predict hydrolysis pathways (e.g., cleavage of C-Cl bonds) and photodegradation products like 3,5,6-trichloro-2-pyridinol . Solubility (logP ~2.8) and hydrolysis half-life (t₁/₂ >30 days at pH 7) are modeled using EPI Suite™. Experimental validation via GC-MS (electron ionization, m/z 197 [M⁺]) confirms degradation intermediates .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for halogenated pyridinamines?

- Methodological Answer : Discrepancies in NMR shifts arise from solvent effects or hydrogen bonding. For example, DMSO-d₆ induces downfield shifts in NH₂ protons vs. CDCl₃. IR vibrations may overlap with C-Cl stretches; deconvolute spectra using Gaussian fitting. Cross-validate with X-ray data (e.g., bond angles) to reconcile computational vs. experimental geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.